N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,3-Dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a 2,3-dichlorophenyl carboxamide group. This structure combines a planar aromatic system with electron-withdrawing chlorine atoms, which influence both physicochemical properties and biological interactions. The 2-methyl and 5-oxo groups on the thiazolo-pyrimidine core contribute to its rigidity, while the dichlorophenyl moiety enhances hydrophobicity and may improve target binding affinity .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-6-19-13(21)8(5-17-14(19)22-7)12(20)18-10-4-2-3-9(15)11(10)16/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROZJDZUOWGLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base or acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Electronic Effects : The electron-withdrawing Cl substituents may strengthen hydrogen bonding with target proteins compared to methoxy or furan groups .
- Steric Considerations : Bulky substituents (e.g., cyclohexenyl-ethyl in ) reduce conformational flexibility, whereas smaller groups (e.g., furan-2-ylmethyl) favor better binding pocket accommodation.
Crystallographic and Conformational Analysis
- Puckering and Dihedral Angles : Crystal studies of ethyl 7-methyl analogs (e.g., ) reveal a flattened boat conformation in the thiazolo-pyrimidine core, with dihedral angles >80° between fused rings. The target compound’s dichlorophenyl group may induce similar conformational rigidity, affecting packing and solubility .
- Hydrogen Bonding : C–H···O interactions stabilize crystal structures in analogs, suggesting that the target compound’s carbonyl and amide groups could participate in similar intermolecular interactions .
Biological Activity
N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antitumor effects. Specifically, derivatives similar to this compound have shown high cytotoxicity against various cancer cell lines, including:
- HeLa (cervical adenocarcinoma)
- MCF-7 (breast cancer)
For instance, a related compound demonstrated cytotoxicity against the M-HeLa cell line that was significantly higher than that of the reference drug Sorafenib . This suggests that the thiazolo[3,2-a]pyrimidine scaffold may be a promising structure for developing new anticancer agents.
The proposed mechanisms for the antitumor activity of these compounds include:
- Inhibition of p38α MAPK : Some derivatives have shown over 70% inhibition of p38α MAPK, a critical pathway in cancer progression and inflammation .
- Selective Cytotoxicity : The compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
Antimicrobial and Antifungal Properties
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial and antifungal activities. In vitro studies suggest that these compounds possess significant antibacterial and antifungal effects against various pathogens. For example, they have shown activity against strains responsible for common infections and diseases .
Acetylcholinesterase Inhibition
These compounds are being studied for their potential as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in affected individuals .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
